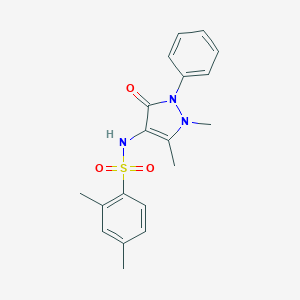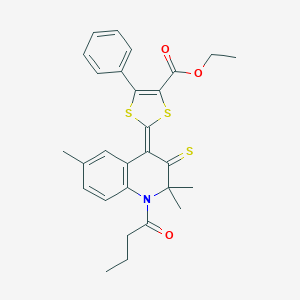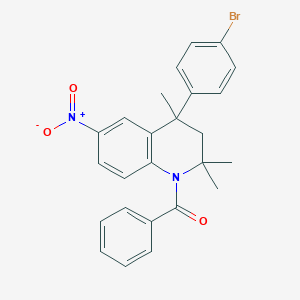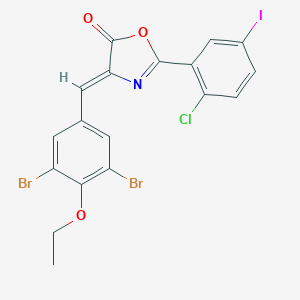![molecular formula C24H26N2O B406123 (4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE](/img/structure/B406123.png)
(4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzylidene group linked to a benzyloxybenzene moiety and a diethylamino-substituted phenyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE typically involves a multi-step process. One common method includes the condensation reaction between 2-(benzyloxy)benzaldehyde and 4-(diethylamino)aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
(4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which (4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(4E)-N4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-N1,N1-DIETHYLBENZENE-1,4-DIAMINE can be compared with other similar compounds, such as:
N-[2-(benzyloxy)benzylidene]-N-[4-(dimethylamino)phenyl]amine: Similar structure but with dimethylamino instead of diethylamino group.
N-[2-(benzyloxy)benzylidene]-N-[4-(methoxy)phenyl]amine: Contains a methoxy group instead of a diethylamino group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propriétés
Formule moléculaire |
C24H26N2O |
|---|---|
Poids moléculaire |
358.5g/mol |
Nom IUPAC |
N,N-diethyl-4-[(2-phenylmethoxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C24H26N2O/c1-3-26(4-2)23-16-14-22(15-17-23)25-18-21-12-8-9-13-24(21)27-19-20-10-6-5-7-11-20/h5-18H,3-4,19H2,1-2H3 |
Clé InChI |
ZMFARMQRQKXROF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2OCC3=CC=CC=C3 |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406041.png)
![6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406043.png)


![DIMETHYL 2-[1-{2-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]ACETYL}-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B406048.png)
![dimethyl 2-(1-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetyl]-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B406049.png)
![Dimethyl 2-[2,2,8-trimethyl-1-(2-phenylbenzoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B406052.png)

![Tetramethyl 6'-(biphenyl-2-ylcarbonyl)-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B406054.png)

![2-[2-oxo-2-(2,2,4-trimethyl-6-(triphenylmethyl)quinolin-1(2H)-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406057.png)
![1-{[3-({[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-naphthyl]methyl}-2-naphthyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B406058.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B406061.png)
![2-bromo-4-[(2-(2-chloro-5-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-ethoxyphenyl propionate](/img/structure/B406063.png)
